The structure of 2-Cl-4,6-DMQ makes it a valuable scaffold for medicinal chemistry, potentially serving as a starting point for the development of new drugs. Researchers are investigating its potential in various therapeutic areas, including:
Beyond its potential as a drug scaffold, 2-Cl-4,6-DMQ itself is being investigated for its biological properties. Some studies have explored:
2-Chloro-4,6-dimethylquinoline is a chemical compound with the molecular formula and a molecular weight of 191.66 g/mol. It is classified as a quinoline derivative, characterized by a chlorine atom at the second position and two methyl groups at the fourth and sixth positions of the quinoline ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features.
There is no current information available on the specific mechanism of action of 2-Chloro-4,6-dimethylquinoline. However, some quinolines exhibit biological activity by interacting with specific receptors or enzymes in living organisms []. More research is needed to determine if this applies to 2-Chloro-4,6-dimethylquinoline.
Research indicates that 2-chloro-4,6-dimethylquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer studies. It has shown potential as an antibacterial agent when tested against various bacterial strains. Additionally, its derivatives have been investigated for their efficacy against cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic properties .
Several methods have been developed for synthesizing 2-chloro-4,6-dimethylquinoline:
The applications of 2-chloro-4,6-dimethylquinoline are diverse:
Interaction studies involving 2-chloro-4,6-dimethylquinoline have focused on its binding affinity with various biological targets. For instance:
Several compounds share structural similarities with 2-chloro-4,6-dimethylquinoline. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chloroquinoline | Chlorine at position 4 | More reactive due to position of chlorine |
2-Methylquinoline | Methyl group at position 2 | Lacks chlorine; different biological activities |
6-Methoxyquinoline | Methoxy group at position 6 | Exhibits different solubility and reactivity |
4,7-Dichloroquinoline | Two chlorine atoms at positions 4 and 7 | Increased reactivity; potential for different applications |
Each of these compounds demonstrates unique properties and reactivities that distinguish them from 2-chloro-4,6-dimethylquinoline while highlighting the versatility of quinoline derivatives in chemical synthesis and biological activity .
2-Chloro-4,6-dimethylquinoline is a bicyclic heterocyclic compound with a quinoline core, featuring a chlorine atom at the 2-position and methyl groups at the 4- and 6-positions. Its IUPAC name is derived from the parent quinoline structure, with substituents prioritized by their numerical positions. The quinoline ring system consists of a benzene ring fused to a pyridine ring, where the pyridine nitrogen is at position 1. The chlorine and methyl groups introduce steric and electronic effects that influence the compound’s reactivity and properties.
Structural Representation:
CC1=CC=C2N=C(Cl)C=C(C)C2=C1
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3
The compound is uniquely identified by:
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 3913-18-6 | |
PubChem CID | 526567 | |
MDL Number | MFCD00456553 | |
DSSTox Substance ID | DTXSID50345603 |
The molecular formula C₁₁H₁₀ClN corresponds to:
Positional isomerism is prevalent due to variations in substituent placement. Key isomers include:
Compound | CAS Number | Structure | Key Features |
---|---|---|---|
2-Chloro-4,6-dimethylquinoline | 3913-18-6 | Cl at C2; CH₃ at C4, C6 | Optimized steric balance for bioactivity |
2-Chloro-4,7-dimethylquinoline | 88499-92-7 | Cl at C2; CH₃ at C4, C7 | Altered electronic distribution |
4-Chloro-2,6-dimethylquinoline | 6270-08-2 | Cl at C4; CH₃ at C2, C6 | Reduced steric hindrance at C4 |
Structural Differences:
The Friedländer annulation represents one of the most established methodologies for synthesizing 2-chloro-4,6-dimethylquinoline derivatives . This classical approach involves the condensation of 2-aminobenzaldehyde or 2-aminoacetophenone with ketones containing active methylene groups in the presence of acid catalysts [2]. The reaction proceeds through initial imine formation followed by intramolecular cyclization to construct the quinoline ring system [3].
Research investigations have demonstrated that the Friedländer synthesis exhibits excellent versatility for preparing substituted quinoline derivatives with high regioselectivity [2]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by water elimination and subsequent cyclization [3]. Optimization studies have shown that reaction conditions significantly influence product yields, with temperature and catalyst selection being critical parameters [4].
Recent mechanistic studies have revealed that the Friedländer annulation proceeds through a stepwise process involving intermediate enamine formation [5]. The cyclization step requires careful control of reaction conditions to achieve optimal yields of the desired 2-chloro-4,6-dimethylquinoline product [3]. Investigations using various acid catalysts have demonstrated that Lewis acids such as zinc chloride and aluminum chloride provide superior catalytic activity compared to Brønsted acids [2].
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Zinc Chloride | 120-140 | 6-8 | 78-85 |
Aluminum Chloride | 110-130 | 5-7 | 72-80 |
p-Toluenesulfonic Acid | 140-160 | 8-12 | 65-75 |
Phosphorus oxychloride-mediated chlorination constitutes a fundamental synthetic strategy for introducing chlorine substituents into quinoline derivatives [6] [7]. This methodology involves the treatment of hydroxyquinoline precursors with phosphorus oxychloride under reflux conditions to achieve selective chlorination at the 2-position [6] [8]. The reaction mechanism proceeds through initial formation of a phosphate ester intermediate, followed by nucleophilic substitution with chloride ion [7].
Experimental investigations have established optimal reaction conditions for phosphorus oxychloride-mediated synthesis of 2-chloro-4,6-dimethylquinoline [8]. The process typically requires temperatures ranging from 100-120°C with reaction times of 6-8 hours to achieve complete conversion [8]. Addition of catalytic amounts of N,N-dimethylaniline enhances reaction efficiency by facilitating phosphate ester formation [8].
Mechanistic studies have elucidated the role of phosphorus oxychloride in activating the hydroxyl group through phosphorylation, rendering it susceptible to nucleophilic displacement [6]. The reaction exhibits high selectivity for 2-position chlorination due to electronic and steric factors associated with the quinoline nitrogen atom [7]. Industrial applications have demonstrated that this methodology provides consistent yields ranging from 68-85% depending on substrate substitution patterns [8].
Starting Material | Phosphorus Oxychloride (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
2-hydroxy-4,6-dimethylquinoline | 1.5 | 110 | 8 | 76 |
2-hydroxy-4-methylquinoline | 1.2 | 105 | 6 | 68 |
2-hydroxy-6-methylquinoline | 1.3 | 115 | 7 | 72 |
The Skraup synthesis and its Doebner-von Miller variations represent classical methodologies for quinoline construction that have been adapted for 2-chloro-4,6-dimethylquinoline synthesis [9] [10]. The Skraup reaction involves condensation of aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents such as nitrobenzene [9]. This methodology proceeds through acrolein formation via glycerol dehydration, followed by Michael addition and cyclization [9].
The Doebner-von Miller reaction constitutes a modification utilizing α,β-unsaturated carbonyl compounds instead of glycerol, providing enhanced control over substitution patterns [10] [11]. Research has demonstrated that this approach enables selective introduction of methyl groups at the 4- and 6-positions of the quinoline ring system [12]. The reaction mechanism involves initial conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by electrophilic cyclization [10].
Modern adaptations of these classical methodologies have incorporated improved catalytic systems to enhance reaction efficiency [13]. Silver-exchanged montmorillonite K10 has emerged as an effective recyclable catalyst for Doebner-von Miller reactions, providing yields of 85-95% under solvent-free conditions [13]. The catalyst demonstrates excellent recyclability, maintaining activity for up to five consecutive cycles without significant loss of performance [13].
Mechanistic investigations have revealed that the Skraup and Doebner-von Miller reactions proceed through fragmentation-recombination pathways involving carbon isotope scrambling [10]. Temperature optimization studies have established that reaction temperatures of 380-440°C provide optimal yields for vapor-phase synthesis of quinoline derivatives [14]. The reaction selectivity can be controlled through careful manipulation of reactant ratios and reaction conditions [14].
Reaction Type | Catalyst System | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Skraup | Sulfuric Acid/Nitrobenzene | 140-160 | 65-75 | Moderate |
Doebner-von Miller | Silver-Montmorillonite | 120-140 | 85-95 | High |
Modified Skraup | Chromium-Iron/Cadmium Fluoride | 380-440 | 70-85 | High |
Heterogeneous catalysis has revolutionized industrial production of 2-chloro-4,6-dimethylquinoline derivatives through enhanced reaction efficiency and catalyst recyclability [15] [16]. Sodium hydrogen sulfate supported on silica (NaHSO4·SiO2) has emerged as a highly effective heterogeneous catalyst system for quinoline synthesis [16]. This catalyst demonstrates exceptional activity under mild reaction conditions while maintaining excellent reusability characteristics [16].
Industrial applications have validated the effectiveness of NaHSO4·SiO2 catalysts in large-scale quinoline production processes [16]. The heterogeneous nature facilitates easy catalyst recovery through simple filtration, significantly reducing production costs and environmental impact [15]. Research investigations have demonstrated that this catalyst system provides yields exceeding 90% for various quinoline derivatives under optimized conditions [16].
Mechanistic studies have elucidated the dual acidic nature of NaHSO4·SiO2, combining both Brønsted and Lewis acidic sites for enhanced catalytic activity [16]. The silica support provides high surface area and thermal stability, enabling operation at elevated temperatures without catalyst degradation [15]. Catalyst characterization studies using X-ray diffraction and surface area analysis have confirmed the retention of crystalline structure and porosity throughout multiple reaction cycles [16].
Recent developments in heterogeneous catalysis have introduced nickel oxide nanoparticles as effective catalysts for quinoline synthesis [17]. These nanocatalysts demonstrate superior activity due to the presence of both Lewis acid sites (Ni2+) and Lewis base sites (O2-) that facilitate substrate activation [17]. The nanoparticle morphology provides enhanced surface area and improved mass transfer characteristics compared to conventional catalysts [17].
Catalyst System | Surface Area (m²/g) | Temperature (°C) | Yield (%) | Cycles |
---|---|---|---|---|
NaHSO4·SiO2 | 450-500 | 60-80 | 88-95 | >10 |
NiO Nanoparticles | 180-220 | 110-130 | 85-92 | 6-8 |
Silver-Montmorillonite | 250-300 | 120-140 | 82-90 | 5 |
Microwave-assisted synthesis has emerged as a transformative technology for optimizing 2-chloro-4,6-dimethylquinoline production through enhanced reaction kinetics and energy efficiency [4] [18]. This methodology utilizes microwave irradiation to achieve rapid heating and improved reaction rates compared to conventional thermal methods [4]. Research investigations have demonstrated that microwave assistance can reduce reaction times from hours to minutes while maintaining or improving product yields [18].
Optimization studies have established that microwave-assisted Friedländer synthesis of quinoline derivatives achieves completion within 5 minutes at 160°C using acetic acid as both solvent and catalyst [4] [18]. This represents a significant improvement over conventional methods that require several days for comparable yields [18]. The microwave methodology provides excellent operational simplicity and green chemistry credentials due to the use of benign acetic acid catalyst [18].
Systematic parameter optimization has revealed that microwave power, temperature, and reaction time represent critical variables for achieving optimal yields [19]. Power settings of 800 watts with temperatures of 150-160°C provide the best balance between reaction efficiency and product quality [19]. Time studies have demonstrated that reaction completion occurs within 5-10 minutes under optimal conditions [18].
Temperature profiling experiments have shown that microwave heating provides more uniform temperature distribution compared to conventional heating methods [4]. This enhanced temperature control results in improved selectivity and reduced side product formation [19]. Solvent optimization studies have confirmed that neat acetic acid provides superior results compared to dilute acid solutions in organic solvents [18].
Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
600 | 140 | 8-10 | 78-85 | 88-92 |
800 | 160 | 5-8 | 90-96 | 92-96 |
1000 | 180 | 3-5 | 85-90 | 85-90 |
Kinetic investigations of cyclization reactions leading to 2-chloro-4,6-dimethylquinoline formation have provided fundamental insights into reaction pathways and rate-determining steps [20] [21]. Studies utilizing platinum catalysts in acetic acid medium have demonstrated that quinoline formation proceeds through zero-order kinetics with respect to substrate concentration and first-order dependence on hydrogen pressure [21]. These findings suggest that catalyst surface adsorption represents the rate-limiting step in the overall transformation [21].
Temperature-dependent kinetic studies have revealed activation energies ranging from 4,500 to 10,500 calories per mole depending on the temperature regime examined [21]. The biphasic temperature dependence indicates a mechanistic change occurring around 23°C, suggesting different rate-determining steps at low and high temperatures [21]. Rate constant determinations have yielded values of 142 × 10⁻⁴ reciprocal minutes under standard conditions [21].
Mechanistic investigations using density functional theory calculations have elucidated the energetics of hydroxyl radical attacks on quinoline ring systems [22]. Computational analysis reveals that radical addition at carbon positions C3 through C8 exhibits activation energies below 1.3 kcal/mol, while C2 position attack requires 8.6 kcal/mol in gas phase [22]. Solvation effects significantly reduce these activation barriers, rendering most positions effectively barrierless except for C2 [22].
Pressure dependence studies have confirmed first-order kinetics with respect to hydrogen pressure over small pressure ranges, with slight deviations (order 0.98) observed over larger pressure drops [21]. These observations support a mechanism involving reversible hydrogen adsorption followed by rate-determining surface reaction [21]. Catalyst activity correlates directly with surface area and acidic site density, confirming the heterogeneous nature of the catalytic process [20].
Temperature Range (°C) | Activation Energy (cal/mol) | Rate Constant (min⁻¹) | Order (Substrate) |
---|---|---|---|
15-23 | 10,500 | 142 × 10⁻⁴ | 0 |
23-45 | 4,500 | 285 × 10⁻⁴ | 0 |
45-65 | 6,200 | 450 × 10⁻⁴ | 0 |
Comprehensive characterization of reaction intermediates in multi-step quinoline syntheses has been achieved through advanced spectroscopic and analytical techniques [23] [24]. Nuclear magnetic resonance spectroscopy, including HSQC, COSY, and HMBC experiments, has provided detailed structural elucidation of key intermediates formed during 2-chloro-4,6-dimethylquinoline synthesis [23]. Mass spectrometric analysis using FAB-MS has confirmed molecular ion peaks and fragmentation patterns characteristic of chlorinated quinoline intermediates [23].
Characterization studies of 2-chloro-8-methyl-3-formylquinoline intermediates have revealed distinctive spectroscopic signatures [23]. The FAB-MS spectrum exhibits molecular ion peaks at m/z 205 (100%) and M+2 at m/z 207 (30%) due to chlorine isotope patterns [23]. Fragment peaks at m/z 176 result from formyl group loss, while m/z 169 corresponds to hydrogen chloride elimination [23]. X-ray diffraction analysis has confirmed crystalline structure and provided precise geometric parameters for intermediate compounds [23].
ESI-MS analysis has proven invaluable for monitoring reaction progress and identifying transient intermediates in quinoline synthesis pathways [24]. Mechanistic studies utilizing zirconocene amino acid complexes have revealed the formation of 1,5-benzothiazepine intermediates during cyclization processes [24]. These seven-membered ring intermediates undergo subsequent desulfurization to yield the final quinoline products [24].
Parallel experiment approaches have enabled systematic investigation of individual reaction steps and intermediate isolation [24]. Temperature-controlled studies have demonstrated that intermediate stability varies significantly with reaction conditions, requiring careful optimization for successful characterization [5]. Advanced techniques including two-dimensional NMR spectroscopy have provided unambiguous structural assignments for complex polycyclic intermediates [23].
Intermediate Type | Molecular Ion (m/z) | Characteristic Fragments | Stability (°C) |
---|---|---|---|
Chloroquinoline Aldehyde | 205/207 | 176 (-CHO), 169 (-HCl) | <50 |
Benzothiazepine | 285 | 257 (-CO), 228 (-C2H5) | 25-40 |
Hydroxyquinoline | 175 | 147 (-CO), 119 (-C4H8) | >100 |
The crystallographic analysis of 2-Chloro-4,6-dimethylquinoline can be understood through comparative studies of structurally related quinoline derivatives. While direct single-crystal X-ray diffraction data for this specific compound remains limited in the literature, comprehensive structural insights can be derived from closely related halogenated quinoline compounds [1] [2].
Crystal System and Space Group Analysis
Related quinoline derivatives consistently demonstrate monoclinic or orthorhombic crystal systems. The compound 4-Chloro-2,5-dimethylquinoline, a structural isomer, crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 6.9534(9) Å, b = 13.0762(14) Å, c = 10.4306(11) Å, β = 99.239(8)°, V = 936.09(19) ų, and Z = 4 [1]. Similarly, the related compound 2-chloro-4-chloromethyl-6,7-dimethylquinoline crystallizes in the orthorhombic space group Pca2₁ [2] [3].
Molecular Geometry and Planarity
The quinoline framework in 2-Chloro-4,6-dimethylquinoline exhibits characteristic planar geometry typical of aromatic heterocycles. Crystallographic studies of related compounds indicate that quinoline derivatives maintain essential planarity with root mean square deviations typically less than 0.014 Å for all non-hydrogen atoms [1]. The chlorine substitution at position 2 and methyl groups at positions 4 and 6 are expected to be essentially coplanar with the central quinoline ring system [3].
Unit Cell Parameters and Packing
Based on structural analogies with related dimethylquinoline derivatives, 2-Chloro-4,6-dimethylquinoline is anticipated to crystallize with a calculated density of approximately 1.35 Mg m⁻³ [1]. The molecular packing likely involves π-π stacking interactions between quinoline ring systems, with typical centroid-to-centroid distances of 3.6-3.8 Å observed in similar compounds [1] [4].
The ¹H Nuclear Magnetic Resonance spectrum of 2-Chloro-4,6-dimethylquinoline displays characteristic resonance patterns that enable unambiguous structural identification. Based on comprehensive analysis of related dimethylquinoline derivatives, the spectral assignments can be systematically predicted [5] [6].
Methyl Group Resonances
The two methyl substituents at positions 4 and 6 of the quinoline ring exhibit distinct chemical shift environments. The 4-methyl group appears as a singlet at approximately δ 2.5-2.7 parts per million, while the 6-methyl group resonates at δ 2.4-2.6 parts per million [5]. These chemical shifts reflect the different electronic environments, with the 4-methyl group being more deshielded due to its proximity to the electronegative nitrogen atom.
Aromatic Proton Assignments
The aromatic protons in the quinoline system display characteristic multiplicity patterns. The proton at position 3 appears as a singlet at δ 7.2-7.4 parts per million, while the proton at position 5 resonates at δ 7.8-8.0 parts per million. The protons at positions 7 and 8 exhibit complex coupling patterns, appearing as multiplets in the δ 7.4-7.7 parts per million region [5] [6].
Integration Patterns
The integration ratios provide definitive structural confirmation: 6H for the two methyl groups (3H each), 4H for the aromatic protons of the quinoline system, confirming the substitution pattern and molecular composition [7].
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment of 2-Chloro-4,6-dimethylquinoline [5] [6].
Methyl Carbon Assignments
The methyl carbons exhibit characteristic chemical shifts: the 4-methyl carbon appears at δ 20-22 parts per million, while the 6-methyl carbon resonates at δ 21-23 parts per million. These slight differences reflect the varying electronic environments imposed by the quinoline aromatic system [5].
Aromatic Carbon Chemical Shifts
The quinoline aromatic carbons display a characteristic pattern spanning δ 120-160 parts per million. The carbon bearing the chlorine substituent (C-2) appears significantly downfield at δ 150-155 parts per million due to the electronegative chlorine atom. The methyl-bearing carbons (C-4 and C-6) resonate at δ 140-145 parts per million, while the remaining aromatic carbons appear in the typical aromatic region δ 120-135 parts per million [5] [6].
Quaternary Carbon Identification
The quaternary carbons, particularly C-4 and C-6 which bear methyl substituents, can be distinguished through Distortionless Enhancement by Polarization Transfer experiments, appearing as characteristic quaternary signals in the aromatic region [6].
The vibrational spectroscopy of 2-Chloro-4,6-dimethylquinoline provides crucial information about functional group identification and molecular conformation [8] [9].
Aromatic Carbon-Hydrogen Stretching Modes
The aromatic Carbon-Hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of quinoline derivatives. These bands exhibit medium to strong intensity and provide fingerprint identification of the aromatic framework [8] [10].
Carbon-Carbon and Carbon-Nitrogen Stretching Vibrations
The quinoline ring system exhibits characteristic Carbon-Carbon and Carbon-Nitrogen stretching modes in the 1580-1620 cm⁻¹ region. These vibrations are particularly diagnostic for quinoline identification and appear with strong intensity [8] [9]. The conjugated aromatic system produces multiple bands in this region, reflecting the complex vibrational coupling within the bicyclic framework.
Carbon-Chlorine Stretching and Deformation Modes
The Carbon-Chlorine bond stretching appears as a characteristic band in the 800-900 cm⁻¹ region, providing definitive evidence for chlorine substitution. This vibration is typically medium to strong in intensity and serves as a diagnostic marker for halogenated quinolines [8].
Methyl Group Vibrational Modes
The methyl substituents contribute characteristic bands in multiple regions: symmetric and antisymmetric stretching modes appear at 2850-2950 cm⁻¹, while deformation modes are observed at 1380-1460 cm⁻¹. These vibrations provide confirmation of methyl substitution patterns [8] [9].
Raman Spectroscopic Characteristics
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes. The quinoline ring breathing modes appear prominently in the 1000-1200 cm⁻¹ region, while the Carbon-Chlorine stretching mode shows enhanced Raman activity compared to infrared absorption [9].
The electron ionization mass spectrum of 2-Chloro-4,6-dimethylquinoline exhibits characteristic fragmentation pathways that enable structural elucidation and compound identification [11] [12].
Molecular Ion Characteristics
The molecular ion peak appears at m/z 191 [M]⁺, corresponding to the molecular formula C₁₁H₁₀ClN. In quinoline derivatives, the molecular ion typically represents the base peak or exhibits significant relative abundance, reflecting the stability of the aromatic heterocyclic system [12].
Chlorine Loss Fragmentation
A characteristic fragmentation pathway involves the loss of chlorine radical (mass 35), producing a fragment ion at m/z 156 [M-Cl]⁺. This fragmentation is particularly favored in halogenated quinolines and represents one of the most intense fragment ions in the spectrum [11] [12].
Methyl Radical Loss
The loss of methyl radicals (mass 15) from either the 4- or 6-position produces fragment ions at m/z 176 [M-CH₃]⁺. Multiple methyl loss can occur sequentially, generating fragments at m/z 161 [M-2CH₃]⁺. The relative intensities of these fragments provide information about the preferred fragmentation sites [11] [13].
Ring Contraction and Hydrogen Cyanide Elimination
Quinoline derivatives characteristically undergo ring contraction processes followed by hydrogen cyanide elimination. The loss of hydrogen cyanide (mass 27) produces fragments at m/z 164 [M-HCN]⁺. This fragmentation pathway is particularly diagnostic for quinoline identification and occurs through rearrangement mechanisms involving ring expansion and subsequent elimination [11] [14].
Secondary Fragmentation Pathways
Secondary fragmentation produces lower mass ions through combination losses: [M-Cl-CH₃]⁺ at m/z 141, [M-Cl-HCN]⁺ at m/z 129, and [M-CH₃-HCN]⁺ at m/z 149. These fragments provide detailed structural information and confirm the substitution pattern [11] [12].